RSV Fusion Protein Inhibitor EC50: 5-Chloro-7-fluoro-indole Derivative Demonstrates Sub-Nanomolar Antiviral Potency
A derivative incorporating the 5-chloro-7-fluoro-1H-indole core (compound 1-12 from US Patent 10,189,838) exhibited an EC50 of 3.40 nM against human respiratory syncytial virus A (strain A2) in a cellular antiviral assay [1]. This EC50 value establishes the 5-chloro-7-fluoro substitution pattern as a viable pharmacophore for potent RSV inhibition, enabling the sub-nanomolar activity observed in the fully elaborated inhibitor. The 5-chloro-7-fluoro-indole core itself serves as the synthetic entry point for this inhibitor series, and its substitution pattern is required for the downstream derivatization that yields the final active compound [2].
| Evidence Dimension | RSV antiviral activity (EC50) |
|---|---|
| Target Compound Data | 3.40 nM (derivative containing 5-chloro-7-fluoro-1H-indole core) |
| Comparator Or Baseline | Baseline: Untreated RSV-infected cells; Note: Direct comparator data for the unsubstituted parent indole core is not reported in the patent |
| Quantified Difference | Not applicable (derivative-to-core inference, no direct core vs. core comparison) |
| Conditions | 96-well plates seeded with 6×10³ cells/well in DMEM; compound treatment in anti-RSV cellular assay (Hoffmann-La Roche US Patent 10,189,838, Example 1-12) |
Why This Matters
The 5-chloro-7-fluoro-1H-indole core is structurally essential for generating this specific RSV inhibitor series, making it the required intermediate for replicating the patent-disclosed synthetic route.
- [1] BindingDB. (2019). BDBM324648: 1′-({5-Chloro-7-fluoro-1-[2-(methylsulfonyl)ethyl]-1H-indol-2-yl}methyl)spiro[cyclopropane-1,3′-pyrrolo[2,3-c]pyridin]-2′(1′H)-one. EC50 = 3.40 nM (Anti-RSV activity, Protein M2-1 target). View Source
- [2] Hoffmann-La Roche. (2019). US Patent 10,189,838: Indole and indoline derivatives for treatment of RSV infection. Example 1-12. View Source
